Brucine sulfate salt hydrate
Overview
Description
Brucine sulfate salt hydrate is a sulfate salt of brucine, a major pharmacological constituent of the seeds of Strychnos nux-vomica. It is known for its anti-inflammatory and analgesic activities. This compound is also used as a chiral resolving agent for the optical resolution of tertiary acetylenic alcohols into enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of brucine sulfate salt hydrate typically involves the crystallization of brucine from water. The hydrate obtained from crystallization experiments is the only solid form described in the literature. The other hydrates are produced by dehydration starting from the known hydrate. The hydrate contains 6.5 to 7.4 molecules of water per brucine sulfate and is stable in the relative humidity range of 26% or higher at room temperature .
Industrial Production Methods: Industrial production of this compound involves careful control of relative humidity and temperature to ensure the stability of the hydrate forms. The process includes crystallization from water and subsequent dehydration to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Brucine sulfate salt hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Brucine sulfate can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of brucine, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Brucine sulfate salt hydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral resolving agent for the optical resolution of tertiary acetylenic alcohols into enantiomers.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
Brucine sulfate salt hydrate acts as an antagonist at glycine receptors, similar to strychnine. It paralyzes inhibitory neurons by blocking the action of glycine, leading to increased neuronal excitability . This mechanism underlies its pharmacological effects, including its analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Strychnine: Another alkaloid from Strychnos nux-vomica with similar pharmacological properties.
Strychnine sulfate: A sulfate salt of strychnine with comparable uses and effects.
Uniqueness: Brucine sulfate salt hydrate is unique due to its specific hydrate forms and its use as a chiral resolving agent. Its ability to form
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCXTLLGAUPAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652154-10-4 | |
Record name | Brucine sulphate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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